4,5-Diethyloctane

Description

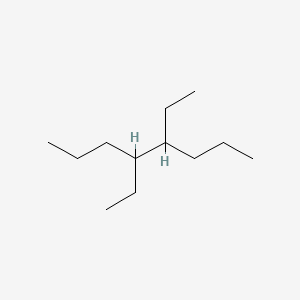

Structure

3D Structure

Properties

IUPAC Name |

4,5-diethyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCHXCONYJHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333939 | |

| Record name | 4,5-Diethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-41-5 | |

| Record name | 4,5-Diethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4,5-Diethyloctane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diethyloctane (C₁₂H₂₆), a branched alkane. Primarily targeting researchers, scientists, and professionals in drug development, this document details established synthetic methodologies, including the Wurtz reaction and a plausible Grignard reaction pathway. Furthermore, it outlines standard characterization techniques and compiles available physical and spectroscopic data. All quantitative information is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams to facilitate understanding.

Introduction

Branched alkanes are fundamental structural motifs in organic chemistry and are integral components of many larger molecules, including active pharmaceutical ingredients. Their synthesis and characterization are therefore of significant interest. This compound serves as a representative example of a moderately complex, symmetric branched alkane. This guide elucidates the primary pathways for its synthesis and the analytical methods for its definitive identification.

Synthetic Methodologies

Two principal methods are presented for the synthesis of this compound: the Wurtz reaction, which offers a direct route to this symmetric alkane, and a more versatile two-step Grignard synthesis.

Wurtz Reaction

The Wurtz reaction provides a direct coupling method for the synthesis of symmetrical alkanes from alkyl halides.[1][2][3] In the case of this compound, the reaction proceeds by the coupling of two molecules of 3-halohexane in the presence of sodium metal in an anhydrous ether solvent.[4][5][6]

Grignard Synthesis

A plausible and more adaptable synthesis route involves a Grignard reaction. This two-step process begins with the synthesis of a tertiary alcohol, 4-ethyl-4-octanol, by reacting a Grignard reagent (ethylmagnesium bromide) with a ketone (4-octanone). The resulting tertiary alcohol is then reduced to the target alkane, this compound. This method offers flexibility in designing branched alkanes by varying the Grignard reagent and the ketone.[2][7]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Wurtz Reaction

Materials:

-

3-Bromohexane

-

Sodium metal, clean and dry

-

Anhydrous diethyl ether

-

Apparatus for reflux with stirring, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

In the flask, place finely cut sodium metal (2.2 equivalents) suspended in anhydrous diethyl ether.

-

Slowly add a solution of 3-bromohexane (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension.

-

The reaction is exothermic and may initiate on its own. If not, gentle warming may be required. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and carefully quench any unreacted sodium with a small amount of ethanol, followed by water.

-

Separate the ethereal layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Grignard Reaction and Reduction

Step 1: Synthesis of 4-Ethyl-4-octanol

Materials:

-

Magnesium turnings

-

4-Octanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Apparatus for Grignard reaction under an inert atmosphere

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

-

Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 4-octanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield crude 4-ethyl-4-octanol. This can be purified by distillation or used directly in the next step.

Step 2: Reduction of 4-Ethyl-4-octanol to this compound

Materials:

-

4-Ethyl-4-octanol

-

Indium(III) chloride (InCl₃, catalytic amount)

-

Chlorodiphenylsilane

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve the tertiary alcohol, 4-ethyl-4-octanol (1.0 equivalent), in an anhydrous solvent.

-

Add a catalytic amount of InCl₃.

-

To this mixture, add chlorodiphenylsilane (1.5-2.0 equivalents) and stir at room temperature.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the resulting crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) or fractional distillation to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of physical and spectroscopic methods.

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆ | [8][9] |

| Molecular Weight | 170.33 g/mol | [8][9] |

| CAS Number | 1636-41-5 | [8][9] |

| Boiling Point | 192-197 °C | [10][11] |

| Density | ~0.76 g/cm³ at 20 °C | [10][11] |

| Mass Spectrometry (EI) | ||

| Major m/z Fragments | 43, 57, 71, 85, 113, 141, 170 (M⁺) | [8] |

| ¹H NMR | Predicted to show complex overlapping multiplets in the aliphatic region (approx. 0.8-1.5 ppm). | N/A |

| ¹³C NMR | Predicted to show multiple signals in the aliphatic region (approx. 10-50 ppm). | N/A |

| Infrared Spectroscopy | Characteristic C-H stretching and bending vibrations for alkanes (approx. 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹). | N/A |

Characterization Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique to assess the purity of the synthesized product and confirm its molecular weight. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 170 and a fragmentation pattern typical of branched alkanes.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap of the methylene (B1212753) and methyl protons in the aliphatic region (approximately 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the chemically non-equivalent carbon atoms in the molecule, offering clearer structural information than the proton spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations between 2850 and 2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks outside of these regions indicates the absence of functional groups.

Conclusion

This technical guide has outlined robust and accessible methods for the synthesis of this compound, namely the Wurtz reaction and a Grignard-based approach. Furthermore, a comprehensive characterization workflow has been detailed, supported by a compilation of known physical and spectroscopic data. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the synthesis and analysis of branched alkanes and related molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C12H26 | CID 519254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octane, 4,5-diethyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Octane, 4,5-diethyl- [webbook.nist.gov]

- 9. Octane, 4,5-diethyl- [webbook.nist.gov]

- 10. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Dodecane-d26 | C12H26 | CID 16213433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 4,5-Diethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diethyloctane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates many of its physical and chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental protocols for their determination. The data presented herein is crucial for researchers in various fields, including organic synthesis, materials science, and pharmacology, where such compounds may be used as solvents, standards, or reference materials.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources. It is important to note that some values, particularly the melting point, are estimates, and experimental verification is recommended for critical applications.

General Properties

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 1636-41-5 | [2][4] |

| Canonical SMILES | CCCC(CC)C(CC)CCC | [1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 192-194 °C | [4][5] |

| 197 °C | [6] | |

| Melting Point | -50.8 °C (estimate) | [6] |

| Density | 0.7632 g/cm³ at 20 °C | [4][5] |

| 0.7676 g/cm³ | [6] | |

| Refractive Index | 1.420 (Predicted) | [4] |

| 1.4290 | [6] | |

| Vapor Pressure | 0.4 ± 0.2 mmHg at 25°C (Predicted) | [4] |

| Flash Point | 131.2 ± 7.9 °C (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents. | [7][8] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[9]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[10]

Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which often utilizes an oscillating U-tube. This method is outlined in ASTM D4052.[11]

Apparatus:

-

Digital Density Meter

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20 °C).

-

The measuring cell is thoroughly cleaned with a suitable solvent and dried.

-

A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.

-

The density reading is displayed by the instrument, often corrected to a reference temperature.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the capillary melting point method is standard.[4] Since this compound has a very low estimated melting point, this would require a cryostat.

Apparatus:

-

Melting point apparatus with a cooling system (cryostat)

-

Capillary tubes

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.[12]

Determination of Solubility in Water

A qualitative assessment of the solubility of this compound in water can be performed by simple observation.

Apparatus:

-

Test tubes

-

Pipettes

Procedure:

-

Approximately 2 mL of distilled water is placed in a test tube.

-

A few drops of this compound are added to the test tube.

-

The test tube is stoppered and shaken vigorously for about a minute.

-

The test tube is then allowed to stand, and the mixture is observed.

-

If two distinct layers are formed, the substance is considered insoluble. As a non-polar alkane, this compound is expected to be insoluble in polar water.[13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid alkane like this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound and the experimental methodologies for their determination. The presented data and protocols are essential for the safe and effective use of this compound in a research and development setting. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment for any experimental procedure.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. store.astm.org [store.astm.org]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. thinksrs.com [thinksrs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]

An In-depth Technical Guide on 4,5-Diethyloctane (CAS Number: 1636-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-diethyloctane (CAS No. 1636-41-5), a branched alkane. The document details its known physicochemical characteristics, and outlines generalized experimental protocols for its synthesis and analysis. While specific data on the biological activity and direct applications in drug development for this compound are not currently available in public literature, this guide provides context on the general toxicological profile and formulation applications of branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with a branched structure. Its fundamental properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 1636-41-5 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCC(CC)C(CC)CCC | [1] |

| InChI Key | XRVCHXCONYJHLU-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 197 °C | [4] |

| Melting Point | -50.8 °C (estimate) | [4] |

| Density | 0.7676 g/cm³ | [4] |

| Refractive Index | 1.4290 | [4] |

| XLogP3-AA | 6.1 | [1][2] |

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook. As a branched alkane, its mass spectrum is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M+) at m/z 170 may be of low abundance.

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 43 | 84 | 85 |

(Data from PubChem, referencing the NIST Mass Spectrometry Data Center)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a branched alkane like this compound is expected to show signals in the upfield region (typically 0.7-1.5 ppm). Due to signal overlap, the spectrum can be complex.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, fewer than 12 signals are expected. Based on its structure (CCCC(CC)C(CC)CCC), the following unique carbon environments are present:

-

The two methyl carbons of the ethyl groups.

-

The two methylene (B1212753) carbons of the ethyl groups.

-

The two methine carbons at positions 4 and 5.

-

The two methylene carbons at positions 3 and 6.

-

The two methylene carbons at positions 2 and 7.

-

The two terminal methyl carbons at positions 1 and 8.

Therefore, a total of 6 signals would be predicted in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of alkanes is characterized by C-H stretching and bending vibrations.

| Absorption Range (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H stretch |

| 1450-1470 | CH₂ scissoring bend |

| 1370-1380 | CH₃ symmetric bend |

Experimental Protocols

Synthesis of this compound via Wurtz Reaction

The Wurtz reaction is a method for the synthesis of symmetrical alkanes from alkyl halides.

Objective: To synthesize this compound by the coupling of 3-bromohexane (B146008) using sodium metal.

Materials:

-

3-bromohexane

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.

-

Place finely dispersed sodium metal in the reaction flask containing anhydrous diethyl ether.

-

Slowly add a solution of 3-bromohexane in anhydrous diethyl ether to the flask from the dropping funnel with stirring.

-

Gently heat the mixture to initiate the reaction, then maintain a gentle reflux.

-

After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of ethanol (B145695) to consume any unreacted sodium, followed by the addition of distilled water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with distilled water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

Caption: Synthesis of this compound via the Wurtz Reaction.

Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized this compound is presented below.

Caption: Analytical characterization workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or direct applications of this compound in drug development.

General Considerations for Branched Alkanes

Branched alkanes are generally considered to be of low systemic toxicity. However, their physical properties can influence their biological interactions. For instance, their lipophilicity can lead to interactions with cell membranes. Some shorter-chain branched alkanes may cause skin irritation upon prolonged contact. Inhalation of high concentrations of volatile alkanes can lead to central nervous system depression.

Potential Applications in Pharmaceutical Formulations

While not an active pharmaceutical ingredient itself, the properties of this compound suggest potential use as an excipient in pharmaceutical formulations. Highly branched alkanes can be used as non-polar solvents, emollients in topical preparations, or as components of drug delivery systems for lipophilic drugs. Their low reactivity makes them suitable for formulations where chemical stability is critical.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is involved in or modulates any specific biological signaling pathways.

Conclusion

This compound is a well-defined branched alkane with established physicochemical properties. Its synthesis can be achieved through classical organic reactions such as the Wurtz coupling, and its structure can be confirmed using standard analytical techniques including GC-MS, NMR, and IR spectroscopy. While there is a significant gap in the understanding of its specific biological activities and potential applications as an active agent in drug development, its properties are indicative of potential utility in pharmaceutical formulations as an excipient. Further research is required to explore any potential bioactive roles of this molecule.

References

An In-depth Technical Guide to the Molecular Structure of 4,5-Diethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic data of 4,5-diethyloctane. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Molecular Structure and Identification

This compound is a branched alkane with the molecular formula C12H26.[1][2][3][4] Its structure consists of an eight-carbon (octane) backbone with two ethyl group substituents at the fourth and fifth positions. The IUPAC name for this compound is this compound.[2]

Key Identifiers:

| Identifier | Value |

| CAS Number | 1636-41-5[1][2] |

| Molecular Formula | C12H26[1][2][3][4] |

| Molecular Weight | 170.34 g/mol [1][4] |

| Canonical SMILES | CCCC(CC)C(CC)CCC[1] |

| InChI | InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3[1] |

| InChIKey | XRVCHXCONYJHLU-UHFFFAOYSA-N[1] |

Below is a diagram illustrating the skeletal structure of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 4,5-Diethyloctane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit vastly different biological activities and physical properties. This guide provides a detailed analysis of 4,5-diethyloctane, a model aliphatic hydrocarbon, to explore the principles of stereoisomerism involving multiple chiral centers and the existence of meso compounds. We will dissect its molecular structure, enumerate its stereoisomers, present its theoretical physicochemical properties, and outline plausible experimental protocols for its synthesis and stereoselective separation.

Molecular Structure and Chirality Analysis

This compound is an acyclic alkane with the molecular formula C₁₂H₂₆. Its structure consists of an eight-carbon backbone (octane) substituted with two ethyl groups at the C4 and C5 positions.

A critical examination of the structure reveals the presence of two stereocenters, also known as chiral centers. A chiral carbon is an sp³ hybridized carbon atom bonded to four different substituent groups[1].

-

Carbon-4 (C4): is bonded to:

-

A hydrogen atom (-H)

-

An ethyl group (-CH₂CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

The sec-butyl group substituted remainder of the chain at C5 (-(CH(CH₂CH₃)CH₂CH₂CH₃))

-

-

Carbon-5 (C5): is bonded to:

-

A hydrogen atom (-H)

-

An ethyl group (-CH₂CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

The sec-butyl group substituted remainder of the chain at C4 (-(CH(CH₂CH₃)CH₂CH₂CH₃))

-

The presence of two chiral centers is a key feature that gives rise to its stereoisomerism.

Enumeration and Classification of Stereoisomers

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ[2]. For this compound, with n=2, this would suggest 2² = 4 possible stereoisomers. The possible configurations are (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R).

However, this compound is structurally symmetric around the C4-C5 bond; the four groups attached to C4 are identical to the four groups attached to C5. This symmetry allows for the existence of a meso compound. A meso compound is an achiral compound that has chiral centers but possesses an internal plane of symmetry, making it superimposable on its mirror image.

The stereoisomers are classified as follows:

-

(4R, 5R)-4,5-diethyloctane and (4S, 5S)-4,5-diethyloctane: This pair are non-superimposable mirror images of each other and are therefore enantiomers . They are chiral and will be optically active.

-

(4R, 5S)-4,5-diethyloctane: This configuration has an internal plane of symmetry. It is superimposable on its mirror image, (4S, 5R), meaning they are the same molecule. This is the meso form, which is achiral and optically inactive.

Therefore, this compound exists as a total of three distinct stereoisomers: one enantiomeric pair and one meso compound.

Physicochemical Properties

| Property | (4R, 5R)-isomer | (4S, 5S)-isomer | meso-(4R, 5S)-isomer |

| Molecular Weight ( g/mol ) | 170.33[4] | 170.33[4] | 170.33[5] |

| Boiling Point (°C) | Identical to (S,S) | Identical to (R,R) | Different from enantiomers |

| Melting Point (°C) | Identical to (S,S) | Identical to (R,R) | Different from enantiomers |

| Density (g/cm³) | Identical to (S,S) | Identical to (R,R) | Different from enantiomers |

| Solubility in Water | Insoluble[3][6] | Insoluble[3][6] | Insoluble[3][6] |

| Optical Rotation [α] | +x° (equal & opposite to S,S) | -x° (equal & opposite to R,R) | 0° (optically inactive) |

| Note: The boiling point for the mixed isomer product (CAS 1636-41-5) is reported to be in the range of 192-197°C[7][8]. The properties of the individual stereoisomers will be centered around this value. |

Experimental Protocols: Synthesis and Separation

Synthesis via Wurtz Reaction

A plausible and direct method for synthesizing this compound is the Wurtz reaction, which involves the coupling of two alkyl halide molecules in the presence of sodium metal[9][10]. The reaction of 3-bromohexane (B146008) with sodium will yield a mixture of the (R,R), (S,S), and meso stereoisomers of this compound.

Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether or tetrahydrofuran (B95107) (THF) in the reaction flask.

-

Addition: 3-Bromohexane is added dropwise from the dropping funnel to the sodium dispersion with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and excess sodium is quenched by the careful addition of ethanol (B145695) followed by water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by distillation. The resulting crude product, a mixture of this compound stereoisomers, can be purified by fractional distillation.

Separation of Stereoisomers

Separating the mixture of three stereoisomers requires a multi-step approach that exploits the differences in their physical and chemical properties.

Protocol:

-

Separation of Diastereomers: The meso compound is a diastereomer of the enantiomeric pair ((R,R) and (S,S)). Diastereomers have different physical properties[11].

-

Method: Fractional distillation under reduced pressure can be employed. The meso form will have a different boiling point than the racemic mixture of the (R,R) and (S,S) enantiomers, allowing for their separation. Alternatively, preparative gas chromatography (GC) or liquid chromatography on a standard silica (B1680970) or alumina (B75360) column could be used.

-

Outcome: Two fractions are obtained: one containing the pure meso-4,5-diethyloctane and another containing a racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-diethyloctane.

-

-

Resolution of Enantiomers: Separating the racemic mixture requires a chiral technique[12][13].

-

Method: Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective modern method. The racemic mixture is dissolved in an appropriate mobile phase (e.g., hexane/isopropanol) and passed through a column packed with a chiral material. The two enantiomers will interact differently with the CSP, leading to different retention times and their subsequent separation.

-

Outcome: Two separate fractions are collected, one containing the purified (4R, 5R)-4,5-diethyloctane and the other containing the purified (4S, 5S)-4,5-diethyloctane.

-

Relevance in Drug Development

While this compound itself is not a pharmaceutical agent, the principles it demonstrates are of paramount importance in drug development. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different stereoisomers of a chiral drug molecule often exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).

One enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle. Therefore, the ability to synthesize and separate individual stereoisomers is a critical requirement in modern medicinal chemistry, enabling the development of safer and more effective single-enantiomer drugs. The protocols outlined for this simple alkane are conceptually analogous to the complex processes used in the pharmaceutical industry.

References

- 1. homework.study.com [homework.study.com]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]

- 4. This compound | C12H26 | CID 519254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4S,5R)-4,5-diethyloctane | C12H26 | CID 124507289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. This compound [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. An alkyl bromide (X) reacts with Na to form this compound. Compound X is: [allen.in]

- 10. gauthmath.com [gauthmath.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermodynamic Properties of 4,5-Diethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the branched alkane 4,5-Diethyloctane. The information is curated for researchers, scientists, and professionals in drug development who require precise data on the physicochemical characteristics of organic molecules. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents logical workflows through diagrams.

Introduction to this compound

This compound is a branched alkane with the chemical formula C12H26.[1][2][3][4] As an isomer of dodecane, its molecular structure, characterized by ethyl branches at the 4th and 5th positions of an octane (B31449) backbone, significantly influences its thermodynamic properties. These properties are crucial for understanding its behavior in various chemical and physical processes, including its potential use as a solvent, fuel component, or as a reference compound in computational chemistry and drug design. Branched alkanes, in general, are known to be thermodynamically more stable than their straight-chain counterparts.[5][6]

Thermodynamic Data of this compound

The following tables summarize the critically evaluated thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[7] This data is essential for modeling its phase behavior, reaction energetics, and transport properties.

Table 1: Enthalpy Properties of this compound

| Property | Phase | Temperature Range (K) | Notes |

| Enthalpy of Formation | Gas | - | Critically evaluated recommendation.[7] |

| Enthalpy of Formation | Liquid | - | Critically evaluated recommendation.[7] |

| Enthalpy | Ideal Gas | 200 - 1000 | As a function of Temperature.[7] |

| Enthalpy | Liquid in equilibrium with Gas | 203.2 - 640 | As a function of Temperature.[7] |

| Enthalpy of Vaporization | Liquid to Gas | 203.2 - 655 | As a function of Temperature.[7] |

Table 2: Entropy and Heat Capacity of this compound

| Property | Phase | Temperature Range (K) | Notes |

| Entropy | Ideal Gas | 200 - 1000 | As a function of Temperature and Pressure.[7] |

| Entropy | Liquid in equilibrium with Gas | 203.2 - 640 | As a function of Temperature.[7] |

| Heat Capacity at Constant Pressure | Ideal Gas | 200 - 1000 | As a function of Temperature.[7] |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 203.2 - 640 | As a function of Temperature.[7] |

Table 3: Other Physical Properties of this compound

| Property | Phase | Temperature Range (K) | Notes |

| Density | Liquid in equilibrium with Gas | 203.2 - 655 | 1 experimental data point.[7] |

| Viscosity | Gas | 480 - 980 | As a function of Temperature and Pressure.[7] |

| Viscosity | Liquid in equilibrium with Gas | 270 - 650 | As a function of Temperature.[7] |

| Thermal Conductivity | Gas | 480 - 980 | As a function of Temperature and Pressure.[7] |

| Thermal Conductivity | Liquid in equilibrium with Gas | 210 - 580 | As a function of Temperature.[7] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of alkanes like this compound relies on well-established experimental techniques. The following sections detail the general methodologies.

Calorimetry is the primary method for measuring heat changes in chemical and physical processes, which is used to determine enthalpy.[8][9][10]

-

Constant-Pressure Calorimetry: This technique is used to measure enthalpy changes (ΔH) for reactions in solution under constant atmospheric pressure.[10][11] A coffee-cup calorimeter is a common laboratory apparatus for this purpose.[9][10] The heat absorbed or released by the reaction is determined by measuring the temperature change of the solution and the calorimeter.[8] The enthalpy change is calculated using the equation:

-

q = mcΔT

-

where 'q' is the heat absorbed or released, 'm' is the mass, 'c' is the specific heat capacity, and 'ΔT' is the change in temperature.[9]

-

-

Bomb Calorimetry (Constant-Volume Calorimetry): This method is employed to determine the heat of combustion, from which the standard enthalpy of formation can be calculated.[11] The sample is ignited in a sealed container (the "bomb") filled with excess oxygen, and the heat released is measured by the temperature rise of the surrounding water bath.

The workflow for determining the enthalpy of formation using bomb calorimetry is illustrated below.

The standard entropy of a substance is often determined using a combination of experimental measurements and statistical mechanics calculations.

-

Third Law Method: This involves measuring the heat capacity of the substance from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

-

Statistical Mechanics: For molecules in the ideal gas state, entropy can be calculated from molecular properties obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[12] These measurements provide information about the vibrational frequencies and rotational constants of the molecule, which are then used in statistical mechanical formulas to calculate the translational, rotational, and vibrational contributions to the total entropy. The change in entropy for a chemical reaction can be calculated from the standard molar entropies of the reactants and products.[13]

The logical relationship for determining standard molar entropy is depicted below.

Influence of Branching on Thermodynamic Properties

The presence and position of alkyl branches in alkanes have a significant impact on their thermodynamic properties.

-

Stability: Branched alkanes like this compound are generally more thermodynamically stable than their linear isomers.[5][6] This increased stability is reflected in a more negative standard enthalpy of formation. This phenomenon is attributed to factors including electron correlation and electrostatic effects.[5][6]

-

Entropy: Increased branching tends to decrease the standard entropy of an alkane. This is because the more compact structure of branched isomers restricts the number of possible conformations, leading to a more ordered state compared to the more flexible linear isomers.

-

Boiling Point: The branching in this compound reduces the surface area available for intermolecular van der Waals interactions compared to its linear isomer, n-dodecane. This generally leads to a lower boiling point.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of experimental measurements and theoretical calculations. The data presented in this guide, including enthalpy, entropy, and heat capacity, provide a fundamental basis for its application in scientific research and industrial processes. Understanding the experimental protocols for determining these properties and the structural influences on them is crucial for accurate modeling and prediction of the behavior of this and other branched alkanes.

References

- 1. Octane, 4,5-diethyl- [webbook.nist.gov]

- 2. Octane, 4,5-diethyl- [webbook.nist.gov]

- 3. Octane, 4,5-diethyl- [webbook.nist.gov]

- 4. This compound | C12H26 | CID 519254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 9.3 Enthalpy – General Chemistry 1 & 2 [boisestate.pressbooks.pub]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4,5-Diethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-diethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental solubility data for this compound, this guide synthesizes information based on the well-established principles of alkane solubility, data from its structural isomer n-dodecane, and theoretical predictive models. It covers the fundamental principles governing the dissolution of nonpolar compounds in organic solvents, factors influencing solubility, experimental methodologies for its determination, and an introduction to predictive solubility models. This document aims to serve as a valuable resource for researchers and professionals working with branched alkanes in various applications, including as solvents and in formulation development.

Introduction to this compound

This compound is a branched-chain alkane, a class of saturated hydrocarbons. Alkanes are nonpolar molecules, a characteristic that fundamentally dictates their solubility behavior. The physical and chemical properties of this compound are summarized in Table 1. Understanding these properties is crucial for predicting its interaction with various organic solvents.

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| Boiling Point | 197°C |

| Density | 0.7676 g/cm³ |

| Refractive Index | 1.4290 |

| Structure | Branched-chain alkane |

Fundamental Principles of Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Alkanes, including this compound, are nonpolar molecules. The only intermolecular forces present between alkane molecules are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When an alkane dissolves in a nonpolar organic solvent, the van der Waals forces between solute molecules and between solvent molecules are replaced by similar van der Waals forces between the solute and solvent molecules. Because the energy changes are minimal, there is no significant barrier to solubility.[1][2][3][4][5]

In contrast, alkanes are virtually insoluble in polar solvents like water.[1][2][3] The strong hydrogen bonds between water molecules are much stronger than the van der Waals forces that would be formed between alkane and water molecules. The energy released from these weak interactions is insufficient to overcome the energy required to break the hydrogen bonds in water, thus preventing dissolution.[1][2]

Diagram 1: The principle of "like dissolves like" governing the solubility of nonpolar solutes.

Factors Influencing the Solubility of this compound

Several factors can influence the extent of solubility of an alkane in an organic solvent:

-

Nature of the Solvent: Nonpolar solvents are the best candidates for dissolving this compound. Solvents like hexane, heptane, benzene, toluene, and carbon tetrachloride are expected to be excellent solvents. Moderately polar solvents, such as diethyl ether and chloroform, may show some solubility, while highly polar solvents like ethanol (B145695) and methanol (B129727) will be poor solvents.

-

Molecular Size: For a homologous series of straight-chain alkanes, solubility in a given solvent tends to decrease as the molecular weight and chain length increase. This is due to the increase in the strength of the van der Waals forces between the larger solute molecules.

-

Branching: Branching in the alkane chain, as seen in this compound, can influence solubility. Highly branched alkanes have a more compact, spherical shape compared to their linear isomers. This can lead to weaker intermolecular van der Waals forces between the solute molecules, which may result in higher solubility compared to a straight-chain alkane of the same molecular weight. However, the overall effect can be complex and solvent-dependent.

-

Temperature: The solubility of liquids in liquids is generally less affected by temperature than that of solids. However, for most systems, an increase in temperature will lead to an increase in solubility.

Illustrative Solubility Data for a C12H26 Isomer

| Solvent | Qualitative Solubility of n-Dodecane |

| Acetone | Soluble[6] |

| Ethanol | Soluble[6] |

| Chloroform | Soluble[6] |

| Diethyl Ether | Very Soluble[6] |

| Hexane | Highly Soluble[7] |

| Benzene | Highly Soluble[7] |

| Toluene | Highly Soluble[7] |

| Carbon Tetrachloride | Very Soluble |

| Water | Insoluble[6] |

It is important to note that while this table provides a good general guide, the branched structure of this compound might lead to slight differences in its quantitative solubility compared to n-dodecane.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a liquid in a liquid solvent is the "shake-flask" method, followed by a suitable analytical technique to quantify the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess, undissolved this compound has separated from the saturated solution. This can be facilitated by centrifugation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

-

Dilution: Accurately dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mol/L, or mole fraction.

Diagram 2: A generalized workflow for the experimental determination of solubility.

Predictive Models for Alkane Solubility

In the absence of experimental data, various computational models can be used to predict the solubility of alkanes in organic solvents. These models are particularly useful in the early stages of research and for screening large numbers of solvents.

-

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors (e.g., topological indices, quantum chemical parameters) with experimental solubility data.[8] These models can then be used to predict the solubility of new compounds.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to calculate phase equilibria, including solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used for the prediction.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that uses the surface polarization charges of molecules to predict their thermodynamic properties in solution, including solubility.

These predictive models offer a powerful alternative to experimental measurements, though their accuracy can vary depending on the complexity of the solute and solvent molecules and the quality of the model's parameterization.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is scarce, a strong understanding of its solubility behavior can be derived from fundamental chemical principles and data from its structural isomers. As a nonpolar, branched alkane, this compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise quantitative data, experimental determination using established protocols is recommended. In the absence of experimental data, predictive models can provide valuable estimates for solvent screening and formulation development. This guide provides the foundational knowledge for researchers and professionals to effectively work with this compound and similar branched alkanes in their applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. Solubility of Alkanes in organic solvents [mail.almerja.net]

- 6. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

Conformational Analysis of 4,5-Diethyloctane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Conformational Analysis

Alkanes, composed of sp³-hybridized carbon atoms, exhibit free rotation around their carbon-carbon single bonds. This rotation leads to different spatial arrangements of atoms known as conformations or conformers.[1] The stability of these conformers is primarily dictated by two factors:

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation, where bonds are aligned, and minimized in a staggered conformation, where bonds are maximally separated.[2]

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space.[3][4] This is particularly significant in gauche interactions, where bulky groups are separated by a dihedral angle of 60°, and in eclipsed conformations.[4][5]

The most stable conformation for any open-chain alkane is typically the one that minimizes both torsional and steric strain, which is usually a staggered arrangement with the largest substituents in an anti position (180° dihedral angle) to one another.[6]

Conformational Analysis of 4,5-Diethyloctane

This compound is a symmetrically substituted alkane. The primary axis of conformational interest is the central C4-C5 bond, as rotation around this bond will dictate the relative positions of the two bulky propyl-equivalent groups. Secondary, but also important, are the rotations around the C3-C4 and C5-C6 bonds.

Rotation Around the Central C4-C5 Bond

For the analysis of the C4-C5 bond, the substituents are a propyl group (CH2CH2CH3), an ethyl group (CH2CH3), and a hydrogen atom on both C4 and C5. The propyl groups are the largest substituents.

There are three staggered conformations:

-

Anti: The two large propyl groups are 180° apart. This is expected to be the most stable conformer as it minimizes steric strain.

-

Gauche (+): The propyl groups are 60° apart. This conformer will experience steric strain from the gauche interaction between the two propyl groups.

-

Gauche (-): Also with the propyl groups 60° apart, this is the enantiomer of the Gauche (+) conformation and is isoenergetic.

There are three eclipsed conformations, all of which are significantly higher in energy due to both torsional and steric strain:

-

Eclipsed 1 (Syn-periplanar): The two propyl groups are eclipsing each other (0° dihedral angle). This is the highest energy conformation due to severe steric and torsional strain.

-

Eclipsed 2: The propyl group on C4 eclipses the hydrogen on C5, and the propyl group on C5 eclipses the ethyl group on C4.

-

Eclipsed 3: The propyl group on C4 eclipses the ethyl group on C5, and the propyl group on C5 eclipses the hydrogen on C4.

Quantitative Energetic Analysis

The relative energies of different conformers can be estimated by summing the energy costs of their steric and torsional interactions. The values below are generally accepted for common interactions.[3][6][7]

| Interaction | Cause | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| H-H eclipsed | Torsional strain | 1.0 | 4.0 |

| H-CH3 eclipsed | Mostly torsional strain | 1.4 | 6.0 |

| CH3-CH3 eclipsed | Torsional and steric strain | 2.6 | 11.0 |

| CH3-CH3 gauche | Steric strain | 0.9 | 3.8 |

| CH3-CH2CH3 gauche | Steric strain | 1.0 | 4.2 |

Table 1: Energy Costs for Interactions in Alkane Conformers [3][6][8]

For a more complex molecule like this compound, we must extrapolate. The energy cost of an ethyl-propyl or propyl-propyl gauche interaction will be higher than a methyl-methyl interaction. For this analysis, we will use estimated values.

| Conformer (C4-C5 rotation) | Key Interactions | Estimated Strain Energy (kcal/mol) | Relative Energy (kcal/mol) |

| Anti (Staggered) | 1x Et-Et gauche, 1x Et-Pr gauche | ~2.2 | 0 |

| Gauche (Staggered) | 1x Pr-Pr gauche, 1x Et-Et gauche, 1x H-H interaction | ~4.0 | +1.8 |

| Eclipsed 1 | 1x H-H eclipsed, 1x Et-Et eclipsed, 1x Pr-Pr eclipsed | >10.0 | >+7.8 |

| Eclipsed 2 | 1x H-Et eclipsed, 1x Et-Pr eclipsed, 1x Pr-H eclipsed | ~6.0 | +3.8 |

Table 2: Estimated Relative Energies of C4-C5 Conformers in this compound

Note: These are estimations. The Anti conformer is set as the baseline (0 kcal/mol). Actual values would require computational or experimental determination.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformations of molecules in solution.[9]

Objective: To determine the relative populations of conformers and the energy barriers between them.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) to a concentration of approximately 10-50 mM.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. At room temperature, the rotation around the C-C bonds is likely to be fast on the NMR timescale, resulting in an averaged spectrum.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a wide temperature range (e.g., from -80°C to 100°C). At lower temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer.

-

Coupling Constant (J-coupling) Analysis: The magnitude of the three-bond coupling constants (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, particularly for the protons on C4 and C5, the average dihedral angle can be calculated, providing insight into the predominant conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect protons that are close in space (< 5 Å). The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the protons. By analyzing the NOE cross-peaks, through-space proximities can be identified, which can help to distinguish between different conformers. For example, a strong NOE between protons on the two propyl groups would suggest a significant population of the gauche conformer.

Computational Protocols for Conformational Analysis

Computational chemistry provides a powerful means to model and predict the conformational landscape of molecules.[10]

Objective: To identify all stable conformers, calculate their relative energies, and determine the energy barriers for their interconversion.

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

-

Conformational Search (Molecular Mechanics):

-

Employ a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3) to perform a systematic or stochastic conformational search.[11][12] This involves rotating the key dihedral angles (especially C4-C5) in discrete steps and performing an energy minimization at each step.

-

This will generate a large number of potential conformers. These should be clustered based on their geometry and energy.

-

-

Geometry Optimization and Frequency Calculation (DFT):

-

Take the low-energy conformers identified from the MM search and perform a more accurate geometry optimization using Density Functional Theory (DFT).[13] A common choice of method would be B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G(d) or larger).[14]

-

Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Transition State Search: To determine the energy barriers between conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method) between pairs of stable conformers.

-

Data Analysis:

-

Compare the relative Gibbs free energies of all identified stable conformers to determine their theoretical populations at a given temperature using the Boltzmann distribution.

-

Construct a potential energy surface diagram illustrating the conformers, transition states, and energy barriers.

-

Conclusion

The conformational analysis of this compound, while not explicitly detailed in current literature, can be thoroughly predicted using established principles. The molecule's preferred conformation is dominated by the need to minimize steric interactions between the two large alkyl substituents on the central C4-C5 bond. The anti-staggered conformer is predicted to be the global energy minimum. The relative energies and populations of other conformers can be estimated using tabulated strain energy values and more accurately determined through a combination of advanced NMR spectroscopy and computational modeling. The detailed protocols provided in this guide offer a robust framework for the comprehensive conformational analysis of this and other complex acyclic molecules, which is a critical step in understanding their chemical behavior and potential applications in fields such as drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Steric Strain | OpenOChem Learn [learn.openochem.org]

- 5. fiveable.me [fiveable.me]

- 6. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Table 1. Energy cost for interactions in alkane | Chegg.com [chegg.com]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uwosh.edu [uwosh.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Density functional theory - Wikipedia [en.wikipedia.org]

- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

An In-depth Technical Guide to the Boiling and Melting Points of 4,5-Diethyloctane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4,5-diethyloctane and a selection of its structural isomers. Dodecane (C12H26) has 355 structural isomers, and understanding the physical properties of these closely related compounds is crucial for various applications in research and development, including their use as solvents and in synthetic chemistry. This document outlines available data, details the experimental protocols for determining these properties, and presents a logical workflow for their characterization.

Data Presentation: Boiling and Melting Points of Dodecane Isomers

The following table summarizes the available boiling and melting point data for this compound and several of its isomers. It is important to note that increased branching in the carbon chain generally leads to a lower boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | 112-40-3 | C12H26 | 215-217 | -9.6 |

| This compound | 1636-41-5 | C12H26 | 192-194 | -50.8 (estimate) |

| 2-Methyldecane | 6975-98-0 | C11H24 | 189.3 | -48.9 |

| 3-Methyldecane | 13151-34-3 | C11H24 | 189.1 | -92.9 |

| 2,2-Dimethyldecane | 17302-37-3 | C12H26 | 201 | -50.8 (estimate) |

| 2,4-Dimethyldecane | 2801-84-5 | C12H26 | 200.4 | -50.8 (estimate) |

| 2,6-Dimethyldecane | 13150-81-7 | C12H26 | ~220 | Not well-defined |

| 3,3-Dimethylnonane | 17302-15-7 | C11H24 | Not Available | Not Available |

| 2,3,4-Trimethylheptane | 52896-95-4 | C10H22 | 159.91 | -53.99 |

| 2,2,3,3-Tetramethylhexane (B80486) | 13475-81-5 | C10H22 | 160.33 | -53.99 |

Experimental Protocols

The determination of boiling and melting points is conducted using standardized methods to ensure accuracy and reproducibility. The primary methods are outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point or melting range of a substance. The choice of method depends on the physical state of the substance.

Common Methods:

-

Capillary Tube Method: A small amount of the powdered substance is packed into a capillary tube, which is then heated in a controlled liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

General Procedure (Capillary Tube Method):

-

Sample Preparation: The solid sample is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus (e.g., a Thiele tube or a commercial melting point apparatus) containing a heat-transfer fluid (like silicone oil) or a metal block. A calibrated thermometer or temperature sensor is positioned to accurately measure the temperature of the sample.

-

Heating: The apparatus is heated slowly and at a constant rate.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids that do not undergo chemical decomposition at their boiling temperature.

Common Methods:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under equilibrium conditions at a known pressure.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.

-

Distillation Method (based on ASTM D86): This method determines the boiling range of a liquid by distillation.[1][2][3][4][5]

-

Siwoloboff Method: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn back into the capillary.

General Procedure (Siwoloboff Method):

-

Sample Preparation: A small volume of the liquid is placed in a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath.

-

Observation: As the liquid heats, trapped air in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

Caption: Workflow for the Characterization of Dodecane Isomers.

References

An In-depth Technical Guide to the Synthesis of 4,5-Diethyloctane via the Wurtz Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wurtz reaction, a cornerstone in the formation of carbon-carbon bonds, offers a direct pathway for the synthesis of symmetrical alkanes. This technical guide provides a comprehensive overview of the application of the Wurtz reaction for the synthesis of 4,5-diethyloctane, a saturated hydrocarbon of interest in various fields of chemical research. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and the physicochemical properties of the target compound.

Introduction

Discovered by Charles Adolphe Wurtz, the Wurtz reaction is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent, typically dry ether, to form a higher alkane.[1][2] This method is particularly effective for the synthesis of symmetrical alkanes, where two identical alkyl halides are coupled.[3][4] The synthesis of this compound, a C12 alkane, serves as an excellent case study for the application of the Wurtz reaction, starting from a secondary alkyl halide, 3-bromohexane (B146008).[5] This guide will explore the nuances of this synthesis, including potential side reactions and purification strategies.

Reaction Mechanism and Pathway

The Wurtz reaction is generally understood to proceed through one of two primary mechanisms: a free-radical pathway or an organometallic pathway. Both pathways are initiated by the transfer of an electron from sodium metal to the alkyl halide.

1. Free-Radical Mechanism: This mechanism involves the formation of alkyl radicals as key intermediates.[6][7]

-

Step 1: Electron Transfer: A sodium atom donates an electron to a molecule of 3-bromohexane, leading to the cleavage of the carbon-bromine bond and the formation of a 3-hexyl radical and a sodium bromide molecule.

-

Step 2: Radical Coupling: Two 3-hexyl radicals then couple to form the symmetrical alkane, this compound.

2. Organometallic Mechanism: This pathway involves the formation of an organosodium intermediate.

-

Step 1: Formation of Organosodium Reagent: A sodium atom transfers an electron to 3-bromohexane, forming a 3-hexyl radical. This radical then rapidly accepts another electron from a second sodium atom to form a 3-hexyl anion, which exists as an organosodium compound (3-hexylsodium).

-

Step 2: Nucleophilic Attack: The highly nucleophilic carbanion of the organosodium reagent then attacks a second molecule of 3-bromohexane in an SN2 fashion, displacing the bromide and forming the C-C bond of this compound.[3]

It is important to note that for secondary alkyl halides like 3-bromohexane, elimination reactions can occur as a significant side reaction, leading to the formation of alkenes (e.g., hexenes).[6]

Below is a diagram illustrating the logical relationship of the Wurtz reaction for the synthesis of this compound.

Caption: Wurtz reaction pathway for this compound synthesis.

Experimental Protocol

Materials and Reagents:

-

3-Bromohexane (C₆H₁₃Br)

-

Sodium metal (Na), clean and dry

-

Anhydrous diethyl ether (Et₂O)

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-